N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound belongs to the pyrimido-benzothiazine class, characterized by a fused heterocyclic core (benzo[c]pyrimido[4,5-e][1,2]thiazin) with a 5,5-dioxido group, an ethyl substituent at position 6, and a thioacetamide side chain linked to a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-3-26-17-11-7-5-9-15(17)21-19(32(26,28)29)13-23-22(25-21)31-14-20(27)24-16-10-6-8-12-18(16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDFJKLFWRCYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazine ring and an ethoxyphenyl group, which contribute to its chemical properties. Its molecular formula is , and it has a molecular weight of 364.43 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:
- Preparation of Thiazine Derivative : This involves the reaction of specific precursors under controlled conditions.
- Formation of Acetamide Linkage : The thiazine derivative is then reacted with an acetamide to form the final product.
Monitoring the reaction progress through techniques such as thin-layer chromatography (TLC) is essential for ensuring high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets at the molecular level. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound shows significant activity against certain bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, suggesting it may inhibit cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a notable inhibition of growth in Gram-positive bacteria compared to controls .
- Cytotoxicity Assays : In another study focusing on its anticancer properties, the compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells). The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM .
Comparison with Similar Compounds
Pyrimido-Benzothiazine Derivatives
Key Analog : 2-{[6-(3-Methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (EP 3 348 550A1)
- Structural Differences : The methoxy group at the benzyl position (vs. ethyl in the target compound) and a 2-methoxyphenyl acetamide (vs. 2-ethoxyphenyl) alter electronic and steric properties.
Benzothiazole-2-yl Acetamide Derivatives
Examples :
Comparison :
- The 5,5-dioxido group may increase solubility relative to non-sulfonated analogs .
Thioacetamide-Linked Heterocycles
Example : 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
- Synthesis : Alkylation of thiopyrimidines with chloroacetamides under basic conditions (sodium methylate) .
- Relevance : The target compound’s thioether linkage may follow similar synthetic pathways, though yields and reactivity could vary due to steric hindrance from the fused core .
Data Table: Key Properties of Analogous Compounds
Research Findings and Implications
- Synthetic Challenges : The fused pyrimido-benzothiazine core in the target compound may require multi-step synthesis, contrasting with simpler benzothiazole derivatives .
- Thermal Stability : High melting points in benzothiazole derivatives (228–265°C) imply that the target compound may exhibit similar stability, critical for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
